

# spectroscopic comparison of 2,3-Dihydrobenzofuran-6-amine and related compounds

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## Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-6-amine

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## A Spectroscopic Guide to 2,3-Dihydrobenzofuran-6-amine and Its Analogs

### Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The introduction of functional groups, such as an amine, onto this core structure dramatically alters its electronic properties and potential for molecular interactions. **2,3-Dihydrobenzofuran-6-amine**, in particular, serves as a valuable building block for pharmaceuticals and agrochemicals.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for researchers in synthesis, process development, and quality control. This guide provides an in-depth comparative analysis of the spectroscopic signatures of **2,3-Dihydrobenzofuran-6-amine** against its fundamental structural components: Aniline, the simplest aromatic amine; 2,3-Dihydrobenzofuran, the parent heterocyclic system; and Benzofuran, the fully aromatic analog. By dissecting the contributions of the amino group and the dihydrofuran ring system across various spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—this guide aims to provide researchers with a robust framework for structural elucidation and characterization.

## Molecular Structures for Comparison

To understand the spectroscopic properties of **2,3-Dihydrobenzofuran-6-amine**, we will compare it against key reference compounds that represent its core components.

Caption: Target compound and key reference structures.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift ( $\delta$ ) of a nucleus is highly sensitive to its local electronic environment, allowing for precise structural assignments.

### Comparative <sup>1</sup>H NMR Data

Compound	Aromatic Protons ( $\delta$ , ppm)	Aliphatic/Amine Protons ( $\delta$ , ppm)
Aniline	7.20-7.30 (m, 2H), 6.80-6.90 (t, 1H), 6.70-6.80 (d, 2H)[1]	~3.6 (s, broad, 2H, NH <sub>2</sub> )
2,3-Dihydrobenzofuran	7.10-7.20 (m, 2H), 6.80-6.90 (m, 2H)	4.58 (t, J=8.7 Hz, 2H, O-CH <sub>2</sub> ), 3.20 (t, J=8.7 Hz, 2H, Ar-CH <sub>2</sub> ) [2]
2,3-Dihydrobenzofuran-6-amine (Predicted)	~6.9-7.0 (d, 1H, H-4), ~6.2-6.3 (dd, 1H, H-5), ~6.1-6.2 (d, 1H, H-7)	4.50 (t, 2H, O-CH <sub>2</sub> ), 3.15 (t, 2H, Ar-CH <sub>2</sub> ), ~3.5 (s, broad, 2H, NH <sub>2</sub> )

Note: Predicted values for **2,3-Dihydrobenzofuran-6-amine** are estimated based on substituent effects and data from analogous compounds like 6-(2-aminopropyl)-2,3-dihydrobenzofuran.[3][4]

Expertise & Analysis:

The causality behind the chemical shifts is rooted in electron density.

- **Aniline:** The electron-donating amino group increases electron density on the aromatic ring, particularly at the ortho (6.7-6.8 ppm) and para (6.8-6.9 ppm) positions, shielding these protons and shifting them upfield relative to benzene (7.34 ppm).[1]
- **2,3-Dihydrobenzofuran:** The aliphatic protons of the dihydrofuran ring appear as two distinct triplets, characteristic of an ethyl fragment in a rigid ring system. The protons on the carbon adjacent to the oxygen (O-CH<sub>2</sub>) are deshielded (~4.58 ppm) due to the oxygen's electronegativity.
- **2,3-Dihydrobenzofuran-6-amine:** The spectrum is a hybrid of the reference compounds. The dihydrofuran ring protons will show a similar pattern to the parent compound. The aromatic region, however, is significantly altered. Both the amino group and the ether oxygen are strong electron-donating groups, causing a pronounced upfield shift of all aromatic protons. The substitution pattern will result in a distinct set of coupled signals, differing from the more symmetric patterns of the reference compounds. The NH<sub>2</sub> protons will appear as a broad singlet, similar to aniline.[3]

## Comparative <sup>13</sup>C NMR Data

Compound	Aromatic Carbons (δ, ppm)	Aliphatic Carbons (δ, ppm)
Aniline	146.7 (C-NH <sub>2</sub> ), 129.3, 118.5, 115.1	-
2,3-Dihydrobenzofuran	159.9 (C-O), 127.5, 124.9, 120.6, 120.4, 109.4	71.2 (O-CH <sub>2</sub> ), 29.6 (Ar-CH <sub>2</sub> )[5]
2,3-Dihydrobenzofuran-6-amine (Predicted)	~155 (C-O), ~142 (C-NH <sub>2</sub> ), ~125 (C-4), ~113 (C-5), ~110 (C-7a), ~98 (C-7)	~71 (O-CH <sub>2</sub> ), ~30 (Ar-CH <sub>2</sub> )

Note: Predicted values for **2,3-Dihydrobenzofuran-6-amine** are estimated based on substituent effects and data from analogous compounds.[3]

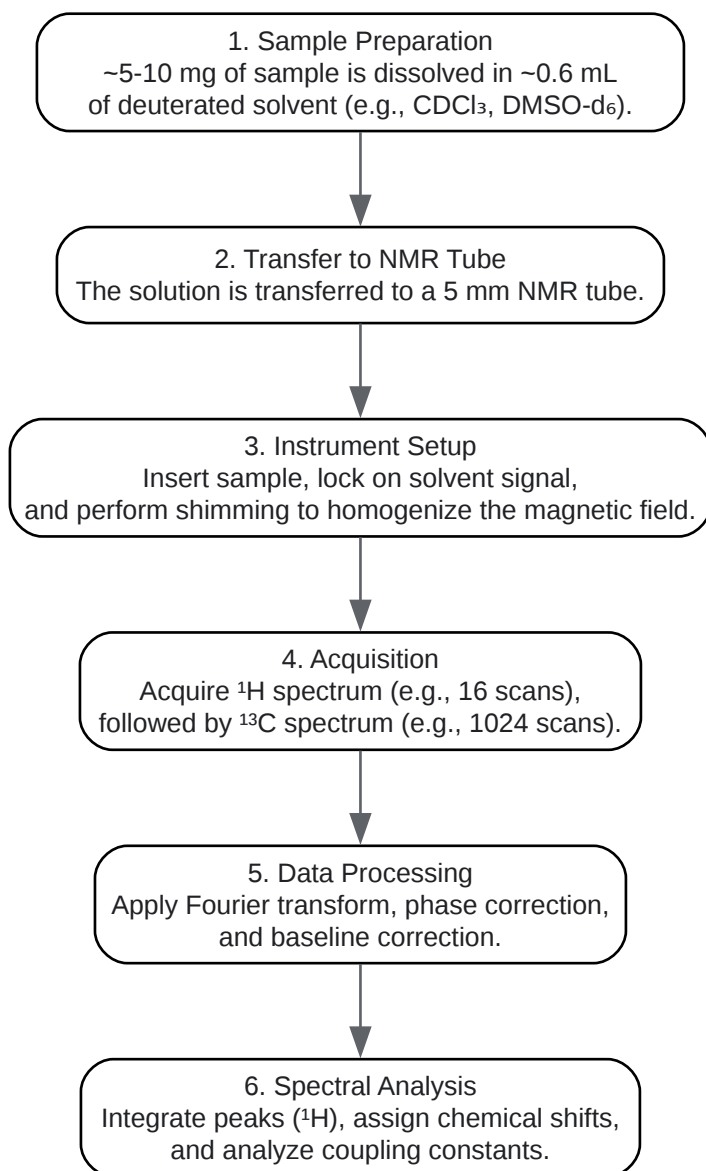
### Expertise & Analysis:

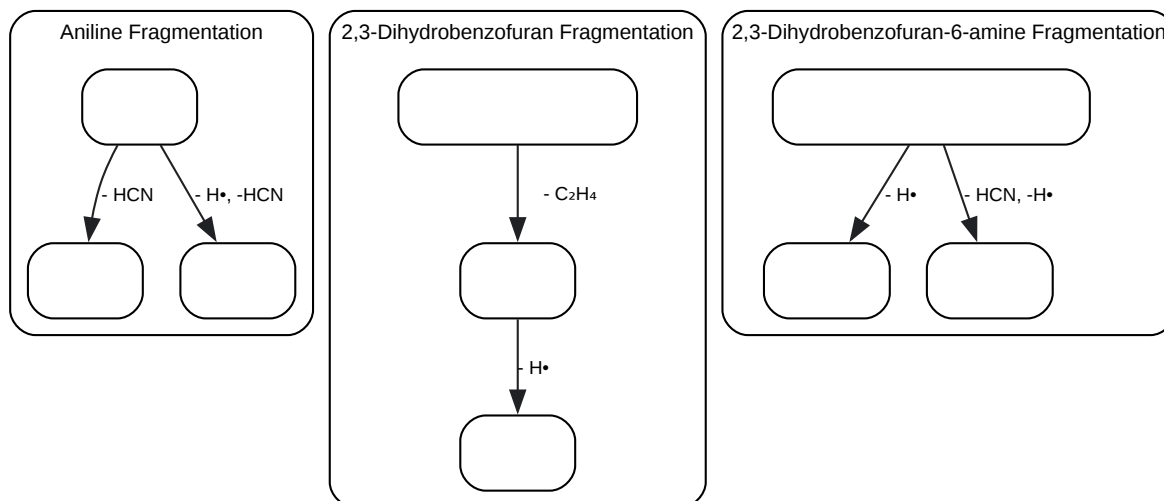
- **Aniline:** The carbon directly attached to the nitrogen (ipso-carbon) is significantly deshielded (146.7 ppm), while the ortho and para carbons are shielded (shifted upfield) due to increased

electron density.

- **2,3-Dihydrobenzofuran:** The carbon attached to the ether oxygen (C-O) is the most deshielded aromatic carbon at ~160 ppm.<sup>[5]</sup> The two aliphatic carbons are clearly resolved in the upfield region.
- **2,3-Dihydrobenzofuran-6-amine:** The spectrum will feature two highly deshielded aromatic carbons corresponding to C-O and C-NH<sub>2</sub>. The remaining aromatic carbons will be significantly shielded due to the combined electron-donating effects of both substituents. The aliphatic signals will remain largely unchanged from the parent dihydrobenzofuran.

## Experimental Protocol: NMR Spectroscopy





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